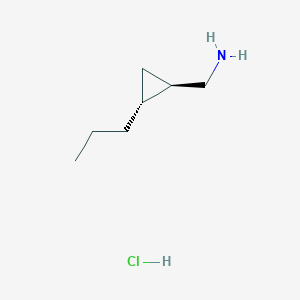

((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride

Description

((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride is a chiral cyclopropane derivative characterized by a propyl substituent at the 2-position of the cyclopropane ring and a methanamine group, forming a hydrochloride salt. Cyclopropane-containing compounds are notable for their ring strain and conformational rigidity, which can enhance binding specificity to biological targets.

Properties

IUPAC Name |

[(1R,2R)-2-propylcyclopropyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-3-6-4-7(6)5-8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSYOZAQEXSSCN-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H]1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the alkylation of cyclopropane derivatives with appropriate alkyl halides under basic conditions. The resulting intermediate is then subjected to amination reactions to introduce the amine group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds or ylides as cyclopropanating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex cyclopropane-containing molecules.

Biology: In biological research, this compound is studied for its potential role as a ligand in receptor binding studies and as a precursor for bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring and amine group enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

The nature of substituents on the cyclopropane ring significantly impacts physicochemical properties and biological activity. Key analogs include:

Key Observations :

- Aromatic vs. In contrast, alkyl chains like propyl or isopropyl () increase hydrophobicity and may influence pharmacokinetic profiles.

Stereochemical Variations

Stereochemistry critically affects biological activity. For example:

- ((1R,2R)-2-Phenylcyclopropyl)methanamine HCl (CAS 928054-32-4, ) exhibits a defined spatial arrangement favoring interactions with chiral biological targets.

- [(1R,2S)-1-Methyl-2-phenylcyclopropyl]methanamine HCl (CAS 1808843-59-5, ) demonstrates how even minor stereochemical changes (1R,2S vs. 1R,2R) can disrupt target binding or metabolic pathways.

Physicochemical Properties

- Molecular Weight : Ranges from 149.7 (isopropyl analog, ) to 211.73 (dimethyl-phenyl analog, ), influencing drug-likeness parameters like Lipinski’s Rule of Five.

- Solubility : Branched alkyl groups (e.g., isopropyl) may reduce crystallinity compared to planar aromatic substituents, as seen in phenyl derivatives .

Pharmacological Implications

- Serotonin Receptor Agonism : Fluorophenyl-substituted analogs (e.g., in ) show selectivity for serotonin 2C receptors, suggesting that substituent polarity and stereochemistry drive receptor specificity.

- Metabolic Stability : Dimethyl and trifluoromethyl groups () may enhance metabolic stability by sterically shielding reactive sites or reducing enzymatic recognition.

Biological Activity

((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropyl moiety, which is known for its unique steric and electronic properties. This structure may influence its interaction with biological targets, particularly in receptors and enzymes.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its role as a modulator in various signaling pathways.

- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with similar structures can act as agonists or antagonists for GPCRs, influencing pathways related to neurotransmission and hormone regulation .

- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, particularly those involved in metabolic processes. For instance, it has been suggested that cyclopropyl derivatives can enhance binding affinity to target enzymes due to their unique conformational characteristics .

Case Studies and Research Findings

Several studies have explored the pharmacological implications of cyclopropyl-containing compounds:

- Study 1 : A study evaluated the effects of a related cyclopropyl compound on GPR88 signaling pathways. The findings suggested that activation of GPR88 could lead to behavioral changes in models of addiction, indicating potential therapeutic applications for substance use disorders .

- Study 2 : Another investigation focused on the binding affinities of cyclopropyl derivatives to various receptors. The results indicated that modifications to the cyclopropyl group could enhance selectivity towards serotonin receptors, which are critical in mood regulation .

- Study 3 : A pharmacokinetic study highlighted the absorption and distribution characteristics of similar compounds, suggesting that cyclopropyl derivatives may have favorable profiles for CNS penetration, which is crucial for treating neurological disorders .

Data Tables

Q & A

Q. What are the recommended synthetic routes for ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride?

Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or Simmons-Smith reactions, followed by amine functionalization. Key steps include:

- Cyclopropanation : Using diethylzinc and diiodomethane to generate the strained cyclopropane ring .

- Amine introduction : Reductive amination or nucleophilic substitution to attach the methanamine group.

- Chiral resolution : Chromatographic separation (e.g., chiral HPLC) to isolate the (1R,2R)-stereoisomer .

- Hydrochloride salt formation : Treatment with HCl in anhydrous conditions .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Catalysts | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclopropanation | Diethylzinc, CH₂I₂ | 65–75 | >90% | |

| Reductive amination | NaBH₃CN, MeOH | 50–60 | 85–90% | |

| Chiral separation | Chiralcel OD-H column | N/A | >99% ee |

Q. How is the stereochemical purity of this compound validated?

- Chiral HPLC : Using columns like Chiralcel OD-H with hexane:isopropanol mobile phases to resolve enantiomers .

- X-ray crystallography : Confirms absolute configuration via single-crystal analysis .

- Optical rotation : Compare observed [α]ᴅ values with literature data (e.g., trans-(1R,2R)-aminocyclopentanol HCl: [α]ᴅ = +15.3° ).

Advanced Research Questions

Q. What strategies mitigate instability of this compound in biological matrices?

- Plasma stability : Add antioxidants (e.g., ascorbic acid) to prevent oxidative degradation .

- Storage : Lyophilize and store at -80°C in amber vials to reduce hydrolysis and photodegradation .

- Analytical validation : Use LC-MS/MS with deuterated internal standards to quantify degradation products .

Q. How is the compound’s interaction with G-protein-coupled receptors (GPCRs) characterized?

- Radioligand binding assays : Measure displacement of [³H]-labeled agonists in membrane preparations (e.g., EC₅₀ determination for GPR88: 1140 nM ).

- Functional assays : cAMP accumulation or β-arrestin recruitment in transfected HEK293 cells .

- Molecular docking : Use Schrödinger Suite or AutoDock to model cyclopropane-amine interactions with receptor active sites .

Table 2 : Pharmacological Profiling Data

| Receptor | Assay Type | EC₅₀/IC₅₀ (nM) | Reference |

|---|---|---|---|

| GPR88 | cAMP inhibition | 1140 | |

| σ-1 | Radioligand binding | >10,000 |

Q. What computational methods predict the compound’s metabolic pathways?

- In silico tools : Use PISTACHIO and REAXYS databases to predict cytochrome P450-mediated oxidation and amine glucuronidation .

- Metabolite identification : Incubate with liver microsomes and analyze via HR-MS for hydroxylated or N-dealkylated products .

Methodological Considerations

Q. How are contradictions in biological activity data resolved?

- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts .

- Off-target screening : Profile against Panlabs® GPCR panels to assess selectivity .

- Structural analogs : Compare with derivatives (e.g., 2-methylcyclopropyl analogs) to identify structure-activity relationships .

Q. What analytical techniques quantify trace impurities in bulk samples?

- NMR spectroscopy : Detect residual solvents (e.g., dichloromethane) at <0.1% levels .

- ICP-MS : Quantify heavy metals (e.g., Zn from cyclopropanation) to <10 ppm .

- HPLC-ELSD : Monitor hydrochloride counterion stoichiometry .

Data Contradictions and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.